molecular formula C4H12BrN B1201502 Tetramethylammonium bromide CAS No. 64-20-0

Tetramethylammonium bromide

Cat. No.: B1201502
CAS No.: 64-20-0
M. Wt: 154.05 g/mol
InChI Key: DDFYFBUWEBINLX-UHFFFAOYSA-M
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Description

Tetramethylammonium bromide is a quaternary ammonium salt with the chemical formula (CH₃)₄NBr. It is widely used in various chemical processes due to its properties as a phase transfer catalyst. This compound is known for its high solubility in water and its ability to facilitate reactions between ionic and organic compounds .

Scientific Research Applications

Tetramethylammonium bromide has a wide range of applications in scientific research:

Safety and Hazards

Tetramethylammonium bromide is fatal if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid dust formation, and use only in well-ventilated areas .

Biochemical Analysis

Biochemical Properties

Tetramethylammonium bromide plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields. This compound interacts with enzymes such as UDP-glucose 4-epimerase, influencing the reversible epimerization of UDP-glucose to UDP-galactose and UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine . These interactions are crucial for various metabolic pathways and cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands . This interaction can lead to changes in cell signaling and physiological responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a cholinergic agonist, stimulating and then blocking neurotransmission in sympathetic and parasympathetic ganglia . This compound also influences enzyme activity, such as the inhibition or activation of specific enzymes involved in metabolic pathways. These molecular interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under various conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. This compound has been shown to enhance the specificity and efficiency of polymerase chain reactions (PCR) by reducing non-specific DNA fragments and increasing the yield of specific PCR products . This temporal effect is crucial for optimizing experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, it primarily causes first-degree chemical skin injuries without systemic toxicity . At higher doses, this compound can lead to significant systemic toxicity, including respiratory failure and death . These dosage-dependent effects highlight the importance of careful dosage management in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It influences the reversible epimerization of UDP-glucose to UDP-galactose and UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine . These interactions are essential for maintaining metabolic flux and regulating metabolite levels within cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through a combination of simple diffusion and carrier-mediated transport . Studies have shown that this compound is rapidly distributed to all parts of the body, with the highest concentrations found in the kidney and liver . This distribution pattern is crucial for understanding its pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is positively charged and can be directed to specific compartments or organelles within cells. This compound’s interactions with targeting signals or post-translational modifications can influence its localization and subsequent biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylammonium bromide is typically synthesized through the reaction of trimethylamine with methyl bromide. The reaction is carried out in an ethanol solvent, where trimethylamine is slowly added to a solution of methyl bromide, resulting in the precipitation of this compound .

Industrial Production Methods: In industrial settings, the preparation involves dissolving methyl bromide in ethanol and introducing trimethylamine under controlled conditions. The mixture is then filtered to obtain the crude product, which is further refined using ethyl acetate to yield pure this compound .

Chemical Reactions Analysis

Types of Reactions: Tetramethylammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Phase Transfer Catalysis: It acts as a catalyst in phase transfer reactions, facilitating the transfer of reactants between different phases.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions and alkoxide ions.

    Solvents: Reactions are typically carried out in polar solvents such as water or ethanol.

Major Products:

Comparison with Similar Compounds

  • Tetrabutylammonium bromide
  • Tetraethylammonium bromide
  • Tetramethylammonium chloride
  • Tetramethylammonium iodide

Comparison: Tetramethylammonium bromide is unique due to its smaller alkyl groups compared to tetrabutylammonium and tetraethylammonium salts. This results in higher solubility in water and different catalytic properties. While all these compounds are used as phase transfer catalysts, this compound is particularly effective in reactions requiring high solubility and rapid phase transfer .

Properties

IUPAC Name

tetramethylazanium;bromide
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InChI

InChI=1S/C4H12N.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1
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InChI Key

DDFYFBUWEBINLX-UHFFFAOYSA-M
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Canonical SMILES

C[N+](C)(C)C.[Br-]
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Molecular Formula

C4H12BrN
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Related CAS

51-92-3 (Parent)
Record name Tetramethylammonium bromide
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DSSTOX Substance ID

DTXSID80883212
Record name Tetramethylammonium bromide
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Molecular Weight

154.05 g/mol
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Physical Description

White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Tetramethylammonium bromide
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CAS No.

64-20-0
Record name Tetramethylammonium bromide
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Record name Tetramethylammonium bromide
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Record name Methanaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name TETRAMETHYLAMMONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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